molecular formula C11H15N3O2S B1377428 tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate CAS No. 1443980-47-9

tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate

Cat. No. B1377428
M. Wt: 253.32 g/mol
InChI Key: BWQMKHDXHWTISG-UHFFFAOYSA-N
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Description

“tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate” is a chemical compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 .

Scientific Research Applications

1. Synthesis and Structural Characterization

Tert-butyl carbamate derivatives have been synthesized and characterized using X-ray diffraction, highlighting their molecular environments and intermolecular interactions. These derivatives exhibit hydrogen bonds and pseudo symmetry, which are significant for understanding their molecular assembly and crystallization behaviors (Das et al., 2016).

2. Reactivity and Selectivity in Chemical Processes

Studies have shown that carbamate derivatives of α-amino acids, including tert-butyl derivatives, react via N-methylation without racemization. This indicates the relative reactivity of such compounds and their potential for selective chemical reactions (Easton et al., 1991).

3. Application in Organic Syntheses

Tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate and related compounds have been utilized in various organic syntheses. For instance, they are used as intermediates in the synthesis of cyclic depsipeptides and other biologically active compounds, demonstrating their versatility in pharmaceutical and chemical syntheses (Wang et al., 2013).

4. Role in Luminescent Materials

Compounds containing tert-butyl carbamate have been used in the development of luminescent materials. They serve as important components in light-emitting diodes, where their photoluminescence properties are harnessed for various applications (Rybakiewicz et al., 2020).

properties

IUPAC Name

tert-butyl N-[cyano-(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7-13-9(6-17-7)8(5-12)14-10(15)16-11(2,3)4/h6,8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMKHDXHWTISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate
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tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate

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